Abacavir 5'-beta-D-Glucuronide

Descripción general

Descripción

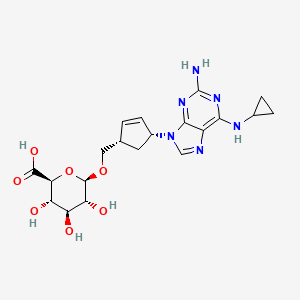

Abacavir 5’-beta-D-Glucuronide is a metabolite of the antiretroviral drug Abacavir, which is used to treat human immunodeficiency virus (HIV) infection. This compound is formed through the glucuronidation of Abacavir, a process that involves the addition of a glucuronic acid moiety to the parent drug. Abacavir 5’-beta-D-Glucuronide is primarily excreted in the urine and plays a crucial role in the metabolism and elimination of Abacavir from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Abacavir 5’-beta-D-Glucuronide involves the enzymatic reaction of Abacavir with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme uridine diphosphate glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of Abacavir 5’-beta-D-Glucuronide follows a similar enzymatic process but on a larger scale. The process involves the isolation of UGT enzymes and the use of recombinant DNA technology to produce large quantities of the enzyme. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Abacavir 5’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and the release of the parent drug, Abacavir .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Conjugation: Uridine diphosphate glucuronic acid (UDPGA) and uridine diphosphate glucuronosyltransferase (UGT) enzyme.

Major Products Formed

The major product formed from the hydrolysis of Abacavir 5’-beta-D-Glucuronide is Abacavir. This reaction is significant in the context of drug metabolism and detoxification .

Aplicaciones Científicas De Investigación

Introduction to Abacavir 5'-beta-D-Glucuronide

This compound is a metabolite of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV infection. This compound plays a significant role in understanding the pharmacokinetics and pharmacodynamics of abacavir, particularly regarding its metabolism and potential therapeutic applications.

Metabolic Pathway Analysis

Abacavir undergoes extensive metabolism in the liver, where it is converted into various metabolites, including this compound. This glucuronidation process is crucial for the drug's elimination from the body. Studies indicate that this metabolite may contribute to the overall pharmacological effects of abacavir and its safety profile, particularly in terms of reducing toxicity associated with the parent compound .

Role in Hypersensitivity Reactions

Hypersensitivity reactions to abacavir are a well-documented phenomenon, affecting approximately 8% of patients treated with the drug. Research suggests that the metabolism of abacavir to its glucuronide form may influence these reactions. The presence of this compound could modulate immune responses, potentially altering the risk and severity of hypersensitivity . Understanding this relationship is vital for developing strategies to mitigate adverse effects in sensitive populations.

Pharmacokinetic Studies

Pharmacokinetic studies involving this compound have demonstrated its significance in drug-drug interactions and overall drug disposition. For instance, the glucuronidation pathway can be influenced by other drugs that inhibit or induce glucuronidating enzymes, affecting plasma concentrations of abacavir and its active metabolites . This knowledge is essential for optimizing combination therapies in HIV treatment regimens.

Potential Therapeutic Insights

Research into this compound may reveal additional therapeutic applications beyond HIV treatment. For example, studies are exploring its potential role in modulating inflammatory responses or as a biomarker for therapeutic efficacy and safety in HIV therapies .

Table 1: Summary of Abacavir Metabolism

| Metabolite | Formation Pathway | Clinical Relevance |

|---|---|---|

| Abacavir | Direct administration | Primary active compound |

| Carbovir 5'-monophosphate | Deamination and phosphorylation | Active antiviral metabolite |

| This compound | Glucuronidation | Involvement in hypersensitivity |

Table 2: Hypersensitivity Reactions Associated with Abacavir

| Reaction Type | Frequency (%) | Onset Time (Days) |

|---|---|---|

| Rash | 50 | 9 |

| Fever | 20 | 10 |

| Gastrointestinal Symptoms | 15 | Varies |

| Respiratory Symptoms | 10 | Varies |

Case Study 1: Hypersensitivity Management

A clinical trial involving over 2,670 patients reported hypersensitivity reactions in individuals receiving abacavir therapy. The study highlighted that early identification of symptoms correlated with better management outcomes. The role of this compound was emphasized as a potential biomarker for predicting hypersensitivity risk .

Case Study 2: Drug Interaction Studies

A pharmacokinetic study assessed the interaction between abacavir and other antiretrovirals, focusing on how co-administration affected levels of abacavir and its metabolites, including this compound. Results indicated significant alterations in drug clearance rates, underscoring the importance of monitoring metabolite levels during combination therapy .

Mecanismo De Acción

Abacavir 5’-beta-D-Glucuronide exerts its effects through the process of glucuronidation, a major phase II metabolic pathway. The compound is formed when Abacavir is conjugated with glucuronic acid by the action of UGT enzymes. This process increases the water solubility of Abacavir, facilitating its excretion in the urine. The molecular targets involved include the UGT enzymes and the glucuronic acid moiety .

Comparación Con Compuestos Similares

Similar Compounds

Abacavir 5’-Carboxylic Acid: Another major metabolite of Abacavir formed through oxidation by cytosolic alcohol dehydrogenase.

Lamivudine Glucuronide: A glucuronide metabolite of Lamivudine, another antiretroviral drug.

Uniqueness

Abacavir 5’-beta-D-Glucuronide is unique in its formation through the specific action of UGT enzymes on Abacavir. This glucuronidation process is distinct from the oxidation pathway that produces Abacavir 5’-Carboxylic Acid. The presence of the glucuronic acid moiety in Abacavir 5’-beta-D-Glucuronide significantly enhances its water solubility, making it more readily excreted in the urine compared to other metabolites .

Actividad Biológica

Abacavir 5'-beta-D-glucuronide is a significant metabolite of the antiretroviral drug abacavir, primarily used in the treatment of HIV-1 infections. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetics, therapeutic efficacy, and safety profile.

Overview of Abacavir and Its Metabolism

Abacavir (ABC) is a nucleoside reverse transcriptase inhibitor (NRTI) that undergoes extensive metabolism in the liver, primarily through the action of uridine diphosphate glucuronosyltransferase (UGT) enzymes. The major metabolites include:

- This compound (361W94) : Considered inactive.

- Abacavir carboxylate (2269W93) : Also inactive.

In a mass balance study, it was found that 83% of the administered dose of abacavir was eliminated via urine, with 36% identified as the glucuronide metabolite .

Pharmacokinetics of this compound

The pharmacokinetics of abacavir and its metabolites have been studied extensively. Key findings include:

- Elimination Half-Life : The terminal elimination half-life (t_1/2) of abacavir is approximately 2.59 hours, while its active metabolite, carbovir triphosphate (CBV-TP), has a much longer half-life of about 20.64 hours .

- Bioavailability : In pediatric populations, studies have shown that bioavailability can increase significantly under certain conditions, such as malnutrition .

Although abacavir itself is an active antiviral agent, its glucuronide metabolite does not exhibit antiviral activity. Instead, the therapeutic effects are attributed to the active metabolite CBV-TP, which competes with endogenous nucleotides for incorporation into viral DNA, ultimately terminating viral replication .

Mechanism Summary:

- Initial Metabolism : Abacavir is phosphorylated to abacavir monophosphate by adenosine phosphotransferase.

- Deamination : This metabolite is then deaminated to form carbovir monophosphate.

- Further Phosphorylation : Carbovir monophosphate is converted to its diphosphate and triphosphate forms by various kinases.

Hypersensitivity Reactions

A notable concern with abacavir treatment is the risk of hypersensitivity reactions (HSRs), which can be severe and life-threatening. A landmark study (PREDICT-1) demonstrated that screening for the HLA-B*57:01 allele could effectively eliminate these reactions in patients receiving abacavir .

Pediatric Pharmacokinetics

In a study involving severely malnourished children with HIV, it was observed that early treatment with abacavir resulted in increased bioavailability and clearance rates compared to delayed treatment . This highlights the importance of personalized dosing strategies based on individual patient characteristics.

Comparative Data Table

| Parameter | Abacavir | This compound | CBV-TP |

|---|---|---|---|

| Active/Inactive | Active | Inactive | Active |

| Elimination Half-Life | 2.59 hours | Not applicable | 20.64 hours |

| Bioavailability | Variable | Not applicable | High |

| Major Pathway | UGT metabolism | N/A | N/A |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O7/c21-20-24-16(23-9-2-3-9)11-17(25-20)26(7-22-11)10-4-1-8(5-10)6-32-19-14(29)12(27)13(28)15(33-19)18(30)31/h1,4,7-10,12-15,19,27-29H,2-3,5-6H2,(H,30,31)(H3,21,23,24,25)/t8-,10+,12+,13+,14-,15+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDUQBKKUUVMK-OLMRCODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384329-76-4 | |

| Record name | Abacavir 5'-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384329764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABACAVIR 5'-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2630IZQ0I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.